REACTION_CXSMILES
|
[C:1]1([PH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:20]([I:22])[CH3:21].[CH2:23](O)[CH3:24]>>[I-:22].[C:8]1([P+:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)([CH2:20][CH3:21])[CH2:23][CH3:24])[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3,6.7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)PC1=CC=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
37.12 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
125.73 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Type
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CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the ethanol was removed
|
Type
|
DISSOLUTION
|
Details
|
The product was then dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
The chloroform was evaporated
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Type
|
WASH
|
Details
|
the solid washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].C1(=CC=CC=C1)[P+](CC)(CC)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98.45 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |